molecular formula C18H16ClNO4 B3001049 (E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798966-42-3

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B3001049
CAS No.: 1798966-42-3
M. Wt: 345.78
InChI Key: ZCNQNLKQOGVWDQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one features a 2H-pyran-2-one core substituted at position 4 with an azetidin-3-yloxy group and at position 6 with a methyl group. The azetidine ring is further functionalized by an (E)-configured acryloyl moiety bearing a 2-chlorophenyl substituent.

The compound’s synthesis likely involves cyclization and nucleophilic substitution steps, analogous to methods used for related pyran derivatives (e.g., reactions with malononitrile or ethyl cyanoacetate under reflux conditions) . Structural elucidation would employ NMR spectroscopy (1H and 13C) for confirming substituent positions and electronic environments, as demonstrated in studies of similar heterocyclic compounds . Crystallographic refinement via programs like SHELXL may further validate stereochemistry and molecular conformation .

Properties

IUPAC Name

4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-12-8-14(9-18(22)23-12)24-15-10-20(11-15)17(21)7-6-13-4-2-3-5-16(13)19/h2-9,15H,10-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQNLKQOGVWDQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, commonly referred to as compound 1, is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of compound 1 is C15H13ClN2O4C_{15}H_{13}ClN_2O_4, with a molecular weight of 320.73 g/mol. Its structural features include a pyranone core, an azetidine moiety, and a chlorophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₂O₄
Molecular Weight320.73 g/mol
StructureStructure

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer progression. The compound's azetidine and chlorophenyl functionalities are believed to enhance its binding affinity to these targets, potentially leading to antiproliferative effects on cancer cells.

In vitro Studies

In vitro assays have demonstrated that compound 1 exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa and MCF-7 cells in a dose-dependent manner. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.

Case Studies and Research Findings

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyranone core through cyclization.
  • Introduction of the azetidine moiety via nucleophilic substitution.
  • Coupling with the chlorophenyl acrylate derivative to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its azetidine-linked acryloyl group and 2-chlorophenyl substitution. Key analogues include:

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol)
(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (Target) 2H-pyran-2-one 6-methyl; 4-(azetidin-3-yloxy) with (E)-3-(2-chlorophenyl)acryloyl C19H17ClNO4 358.80
(E)-6-methyl-4-((1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)oxy)-2H-pyran-2-one 2H-pyran-2-one 6-methyl; 4-(azetidin-3-yloxy) with (E)-3-(thiophen-2-yl)acryloyl C17H17NO4S 331.38
3-[(1Z)-1-{2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one 2H-pyran-2-one 6-methyl; 4-hydroxy; 3-(hydrazonoyl-thiazole) with 3-chlorothiophene C15H12ClN3O3S2 381.86

Key Observations :

  • Electron-Withdrawing vs. This could influence binding affinity in biological targets (e.g., enzymes or receptors).
  • Heterocyclic Diversity : The thiazole-hydrazone moiety in the compound from introduces hydrogen-bonding capacity, contrasting with the azetidine-acryloyl linkage in the target compound. Such differences may dictate solubility and pharmacokinetic profiles.
  • Stereochemical Considerations : The (E)-configuration of the acryloyl group in the target compound and its thiophene analogue is critical for maintaining planarity and conjugation, which may affect UV-Vis absorption properties .
Spectroscopic and Analytical Data
  • 1H-NMR : Aromatic protons from the 2-chlorophenyl group would resonate at δ 7.3–7.5 ppm, while the pyran-2-one lactone proton may appear near δ 6.1 ppm .
  • 13C-NMR : The carbonyl carbons (acryloyl and lactone) would display signals around δ 165–175 ppm .
  • UV-Vis : The conjugated system (pyran-2-one + acryloyl) may absorb at λmax ~300–320 nm, useful for quantification in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.